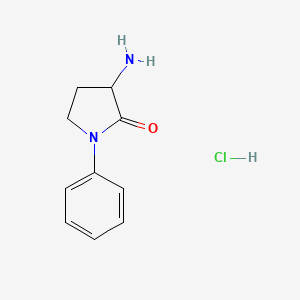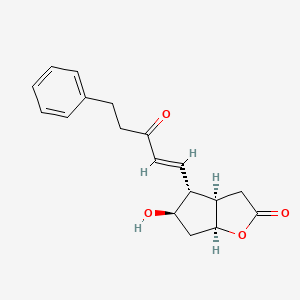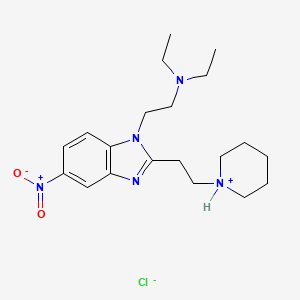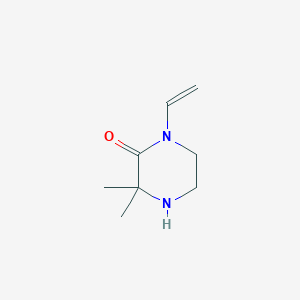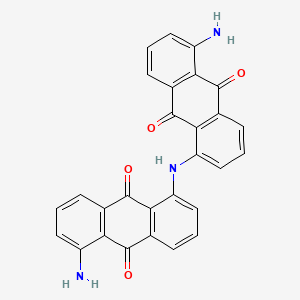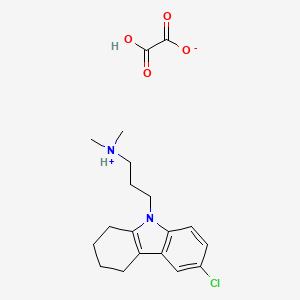
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is a chemical compound with a complex structure that includes a carbazole core, a tetrahydro ring, a chloro substituent, and a dimethylaminopropyl side chain. This compound is often used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate typically involves multiple steps. The initial step often includes the formation of the carbazole core, followed by the introduction of the tetrahydro ring and the chloro substituent. The final step involves the addition of the dimethylaminopropyl side chain and the formation of the oxalate salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl side chain is believed to play a crucial role in its biological activity, potentially interacting with cellular receptors or enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound with a simpler structure.
1,2,3,4-Tetrahydrocarbazole: Lacks the chloro and dimethylaminopropyl substituents.
6-Chlorocarbazole: Contains the chloro substituent but lacks the tetrahydro and dimethylaminopropyl groups.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
41734-62-7 |
|---|---|
Fórmula molecular |
C19H25ClN2O4 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
3-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23ClN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
XSXRETGHZYFDKF-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


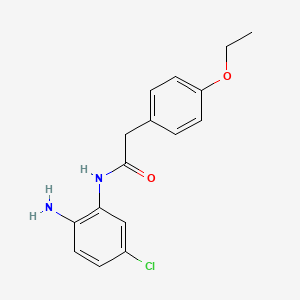
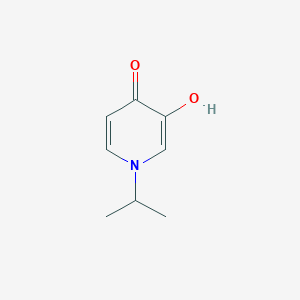

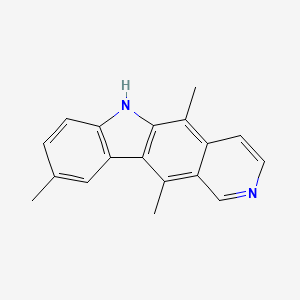

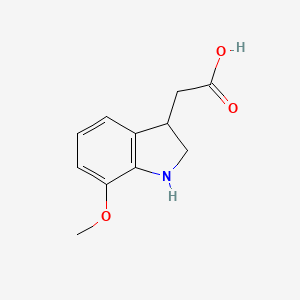
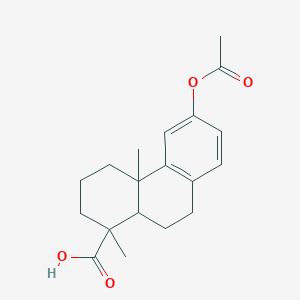
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
